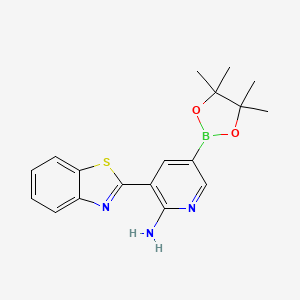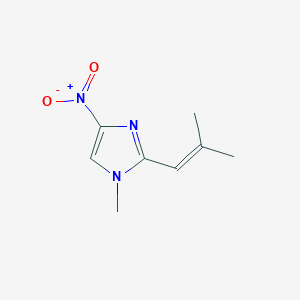
Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl-
Vue d'ensemble
Description
Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- is a derivative of acridine, a heterocyclic organic compound Acridine and its derivatives are known for their applications in various fields, including medicinal chemistry, due to their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- typically involves the alkylation of acridine derivatives. One common method includes the reaction of acridine with tert-butyl alcohol in the presence of an acid catalyst to introduce the 9-(1,1-dimethylethoxy) group. The 10-methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 9-position, leading to the formation of acridone derivatives.
Reduction: Reduction reactions can convert the acridine ring to dihydroacridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as an intercalating agent in DNA studies.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with various enzymes and proteins, influencing their activity and leading to its biological effects.
Comparaison Avec Des Composés Similaires
Acridine: The parent compound, known for its wide range of biological activities.
Acridone: An oxidized derivative of acridine with similar intercalating properties.
9-Aminoacridine: A derivative with a 9-amino group, used as an antiseptic and in DNA studies.
Uniqueness: Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- is unique due to the presence of the 9-(1,1-dimethylethoxy) group, which may enhance its lipophilicity and influence its interaction with biological membranes and macromolecules
Propriétés
IUPAC Name |
10-methyl-9-[(2-methylpropan-2-yl)oxy]-9H-acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)20-17-13-9-5-7-11-15(13)19(4)16-12-8-6-10-14(16)17/h5-12,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLQXQPQCHTKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C2=CC=CC=C2N(C3=CC=CC=C13)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440450 | |
| Record name | Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118365-34-7 | |
| Record name | Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B3346313.png)





![2,2-Dimethyl-2H-pyrano[2,3-b]pyridine](/img/structure/B3346354.png)




